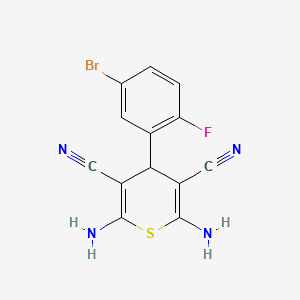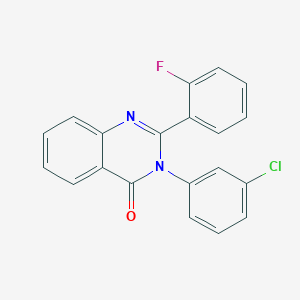
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate, also known as BRD-K68174588, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 acts by inhibiting the activity of certain enzymes, including HDAC6 and HSP90, which are involved in various cellular processes such as protein degradation and cell cycle regulation. By inhibiting these enzymes, ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 can induce cell death in cancer cells and prevent the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the prevention of protein aggregation in neurodegenerative diseases. It has also been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 in lab experiments is its high potency and selectivity for its target enzymes. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
For research on ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 include studying its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of the compound in vivo. Finally, more studies are needed to fully understand the mechanism of action of ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 and its potential applications in other diseases and conditions.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate8 has been widely used in scientific research as a potential drug candidate for the treatment of various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h3,5-6,9-10,13-14,27H,2,4,7-8,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVNQSRRWODIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3438082.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetamide](/img/structure/B3438125.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
methanone](/img/structure/B3438133.png)
![(4-bromophenyl)[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl]methanone](/img/structure/B3438138.png)
methanone](/img/structure/B3438145.png)
methanone](/img/structure/B3438151.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B3438156.png)

![6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3438166.png)
![1-amino-3-[4-(methylthio)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3438173.png)
![N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3438180.png)